4-(4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-{4-[(2-methyl-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a nitrobenzoyl group, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-methyl-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting with the nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid . This intermediate is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization to form the pyrazole ring . The final step involves the coupling of the pyrazole derivative with butanoic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-methyl-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . Electrophilic substitution reactions may use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various substituents onto the aromatic ring .
Scientific Research Applications
4-{4-[(2-methyl-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[(2-methyl-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrazole ring may interact with enzymes or receptors . These interactions can modulate biological pathways, leading to various effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrobenzoyl derivatives and pyrazole-containing molecules . Examples include:
Uniqueness
What sets 4-{4-[(2-methyl-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N4O5 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
4-[4-[(2-methyl-3-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C15H16N4O5/c1-10-12(4-2-5-13(10)19(23)24)15(22)17-11-8-16-18(9-11)7-3-6-14(20)21/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,22)(H,20,21) |
InChI Key |
SXISGYIYMGOJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
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